Dactolisib

概述

描述

准备方法

合成路线和反应条件

达克替尼的合成涉及多个步骤,从咪唑并喹啉核的制备开始。关键步骤包括:

工业生产方法

达克替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 确保最终产品的高产率和纯度。

使用高效的催化剂和试剂: 最大限度地降低成本和环境影响。

提纯过程: 例如结晶和色谱,以获得具有所需规格的最终产品.

化学反应分析

反应类型

达克替尼经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可以改变达克替尼中存在的官能团。

常用的试剂和条件

氧化剂: 例如过氧化氢或高锰酸钾用于氧化反应。

还原剂: 如硼氢化钠或氢化铝锂用于还原反应。

取代试剂: 包括卤化剂和亲核试剂,用于取代反应.

形成的主要产物

从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生喹啉N-氧化物,而还原可以产生咪唑并喹啉核的各种还原衍生物 .

科学研究应用

达克替尼在科学研究中具有广泛的应用,包括:

癌症研究: 它正在被研究用于治疗各种癌症,包括乳腺癌、胰腺神经内分泌肿瘤和胶质母细胞瘤。 .

细胞信号传导研究: 达克替尼用于研究PI3K/mTOR信号通路,这对理解细胞生长、增殖和存活机制至关重要.

作用机制

达克替尼通过抑制PI3K和mTOR的催化活性发挥作用。它与这些激酶的ATP结合裂隙结合,阻止它们的活化和随后的信号传导。 这种抑制破坏了关键的细胞过程,如蛋白质合成、细胞生长和存活,导致肿瘤生长和增殖受到抑制 .

相似化合物的比较

类似化合物

Torin2: 另一种在癌症研究中具有类似应用的双重PI3K/mTOR抑制剂.

达克替尼的独特性

达克替尼的独特性在于它对PI3K和mTOR的双重抑制,与仅针对其中一种通路的化合物相比,它提供了更广泛的活性范围。 这种双重抑制增强了它在治疗依赖于PI3K和mTOR信号传导才能生长和存活的癌症中的潜在疗效 .

生物活性

Dactolisib, also known as NVP-BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of critical signaling pathways that promote tumor growth and survival, making it a promising candidate for cancer therapy.

This compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking both PI3K and mTOR, this compound disrupts the signaling cascade that leads to cancer cell survival and proliferation.

- Inhibition of PI3K : this compound prevents the phosphorylation of Akt, a key player in promoting cell survival.

- Inhibition of mTOR : By inhibiting mTORC1 and mTORC2, this compound reduces protein synthesis and induces autophagy, further contributing to its anti-cancer effects.

Preclinical Studies

-

Glioblastoma Multiforme (GBM) :

- A study demonstrated that this compound significantly inhibits cell viability in GBM cell lines (A172, SHG44, T98G) and enhances the efficacy of temozolomide (TMZ) combined with radiotherapy (RT) .

- In vivo studies using an orthotopic xenograft model showed that this compound treatment resulted in prolonged survival compared to control groups .

-

Non-Small Cell Lung Cancer (NSCLC) :

- Research indicates that combining this compound with sericin or vitamin D enhances its anticancer activity against NSCLC cells (A549 and H460) while potentially reducing the required dosage .

- The combination therapy exhibited significant apoptotic activity as evidenced by increased caspase-3 levels.

Clinical Studies

A Phase Ib study assessed the safety and tolerability of this compound in patients with advanced solid tumors. The study reported several adverse events including nausea, diarrhea, and mucositis. Notably, the maximum tolerated dose (MTD) was exceeded in one cohort leading to early termination of the trial .

Anti-Allergic Activity

This compound has also been investigated for its anti-allergic properties. In a mouse model sensitized with ovalbumin (OVA), this compound administration significantly reduced serum anti-OVA antibodies and attenuated anaphylactic responses . This suggests a broader therapeutic potential beyond oncology.

Summary of Findings

Case Study 1: Glioblastoma Treatment

In a preclinical study involving GBM cell lines, this compound was shown to enhance the apoptotic effects of TMZ combined with RT. The study utilized microarray analysis to confirm changes at the protein level, revealing downregulation of Bcl-2 and upregulation of p27, indicating a shift towards apoptosis in treated cells .

Case Study 2: Combination Therapy in NSCLC

A recent investigation into the combination of sericin and this compound revealed improved binding affinities and reduced IC50 values for lung cancer cells compared to monotherapy. This suggests that combining agents can enhance therapeutic efficacy while minimizing side effects associated with higher doses of this compound alone .

属性

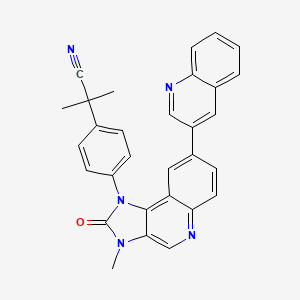

IUPAC Name |

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKUKXHTYWRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238599 | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-65-7 | |

| Record name | BEZ 235 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915019-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dactolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915019657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-BEZ235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUJ6Z9Y0DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。